N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with 2-aminobenzenethiol to form the benzothiazole core. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The fluorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs.
Materials Science: Its unique properties make it a candidate for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-(2-THIENYL)ACETAMIDE
- N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PHENOXYNICOTINAMIDE
Uniqueness
N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorobenzene moiety, which can enhance its biological activity and stability. This makes it distinct from other similar compounds that may lack this feature.
Properties
Molecular Formula |
C15H15FN2O3S2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H15FN2O3S2/c1-15(2)7-11-13(12(19)8-15)22-14(17-11)18-23(20,21)10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3,(H,17,18) |
InChI Key |
GVBNHLBBHAIKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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